Isovalerylalanine

Übersicht

Beschreibung

Isovalerylalanine is an N-acyl-L-alanine compound resulting from the formal condensation of the carboxy group of isovaleric acid with the amino group of L-alanine . It is a minor but characteristic constituent of the organic acid profile in isovaleric acidemia, a metabolic disorder . This compound is formed by the action of the enzyme glycine N-acylase on alanine, using isovaleryl-CoA as a substrate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isovalerylalanine can be synthesized through the reaction of isovaleric acid with L-alanine in the presence of a condensing agent. The reaction typically involves the activation of the carboxyl group of isovaleric acid, followed by its reaction with the amino group of L-alanine to form the N-acylated product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the isovaleryl side chain, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the isovaleryl moiety, potentially converting it to an alcohol.

Substitution: The amino group in this compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound, such as alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Isovalerylalanine has several applications in scientific research:

Chemistry: It is used as a model compound to study N-acylation reactions and the behavior of N-acyl-L-alanine derivatives.

Medicine: Research on this compound contributes to the development of diagnostic tools and therapeutic approaches for metabolic disorders.

Wirkmechanismus

Isovalerylalanine is believed to be formed by the action of the enzyme glycine N-acylase on alanine, using isovaleryl-CoA as a substrate . This enzyme catalyzes the transfer of the isovaleryl group to the amino group of alanine, resulting in the formation of this compound. The molecular targets and pathways involved in its formation are primarily related to amino acid metabolism and the detoxification of excess isovaleric acid in the body.

Vergleich Mit ähnlichen Verbindungen

- N-isovalerylglycine

- N-isovalerylsarcosine

- N-isovalerylglutamic acid

Comparison: Isovalerylalanine is unique among these compounds due to its specific formation from alanine and isovaleryl-CoA. While other similar compounds are also formed through N-acylation reactions, they involve different amino acids or substrates. For example, N-isovalerylglycine is formed from glycine, and N-isovalerylsarcosine from sarcosine .

This compound’s uniqueness lies in its specific role in the metabolic pathway of isovaleric acidemia and its distinct chemical structure compared to other N-acylated amino acids.

Biologische Aktivität

Isovalerylalanine is an amino acid derivative that plays a significant role in the metabolism of branched-chain amino acids, particularly leucine. This compound is associated with various metabolic pathways and has implications in certain metabolic disorders, notably isovaleric acidemia (IVA). This article examines the biological activity of this compound, focusing on its biochemical mechanisms, clinical significance, and research findings.

1. Biochemical Mechanisms

This compound is derived from the branched-chain amino acid leucine through the action of specific enzymes. The key enzyme involved in its metabolism is isovaleryl-CoA dehydrogenase (IVD) , which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. Deficiencies in this enzyme lead to the accumulation of isovaleryl-CoA and its derivatives, resulting in metabolic disturbances.

Table 1: Key Enzymes and Their Functions in this compound Metabolism

| Enzyme | Function | Impact of Deficiency |

|---|---|---|

| Isovaleryl-CoA Dehydrogenase (IVD) | Converts isovaleryl-CoA to 3-methylcrotonyl-CoA | Accumulation of isovaleryl-CoA, leading to IVA |

| Pyruvate Dehydrogenase | Catalyzes conversion of pyruvate to acetyl-CoA | Elevated lactic acid levels during metabolic crises |

| Succinyl-CoA Ligase | Involved in the Krebs cycle | Disruption of mitochondrial function |

2. Clinical Significance

Isovalerylanine's biological activity is particularly relevant in the context of isovaleric acidemia (IVA), an autosomal recessive disorder characterized by the deficiency of IVD. This condition leads to severe metabolic crises that can manifest as vomiting, lethargy, and neurological impairment.

Case Study: Isovaleric Acidemia

In a study involving patients diagnosed with IVA, it was observed that:

- Symptoms: Patients presented with recurrent episodes of metabolic decompensation.

- Metabolite Levels: Elevated levels of isovalerylcarnitine and free isovaleric acid were detected in plasma and urine.

- Management: Treatment included a protein-restricted diet and supplementation with carnitine and glycine, which were effective in promoting normal development in affected individuals .

3. Research Findings

Recent research has focused on understanding the genetic and phenotypic variability associated with IVA. Studies have identified several mutations in the IVD gene that correlate with varying clinical presentations:

- Mutation Analysis: A common missense mutation (932C>T) was found in asymptomatic individuals with mild metabolite elevations .

- Biochemical Pathways: The accumulation of isovaleryl-CoA has been linked to neurotoxic effects due to mitochondrial dysfunction, impacting energy production and neurotransmission .

Table 2: Genetic Variants Associated with Isovaleric Acidemia

| Mutation | Type | Clinical Outcome |

|---|---|---|

| 932C>T | Missense | Mild elevations; often asymptomatic |

| Other Mutations | Various | Severe phenotype; recurrent metabolic crises |

4. Conclusion

This compound plays a critical role in the metabolism of leucine and its derivatives. The biological activity of this compound is central to understanding disorders like isovaleric acidemia, where enzyme deficiencies lead to significant clinical manifestations. Ongoing research continues to elucidate the complex biochemical pathways involved and their implications for diagnosis and treatment.

Eigenschaften

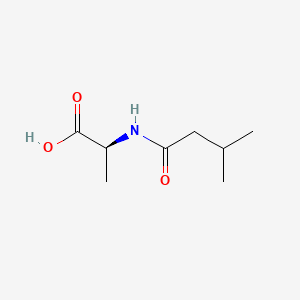

IUPAC Name |

(2S)-2-(3-methylbutanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)4-7(10)9-6(3)8(11)12/h5-6H,4H2,1-3H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPSNARFDYTAEN-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987733 | |

| Record name | N-(1-Hydroxy-3-methylbutylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68219-63-6 | |

| Record name | N-(3-Methyl-1-oxobutyl)-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68219-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovalerylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068219636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxy-3-methylbutylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovalerylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.